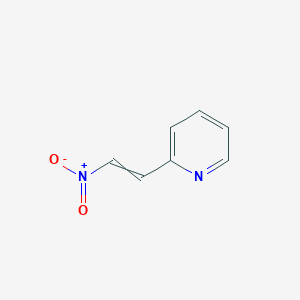

2-(2-Nitroethenyl)pyridine

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

14255-17-5 |

|---|---|

Molecular Formula |

C7H6N2O2 |

Molecular Weight |

150.13 g/mol |

IUPAC Name |

2-(2-nitroethenyl)pyridine |

InChI |

InChI=1S/C7H6N2O2/c10-9(11)6-4-7-3-1-2-5-8-7/h1-6H |

InChI Key |

NENONAVUOMQKMC-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=NC(=C1)C=C[N+](=O)[O-] |

Origin of Product |

United States |

Synthesis of 2 2 Nitroethenyl Pyridine

The primary method for the synthesis of 2-(2-nitroethenyl)pyridine involves the condensation reaction between 2-pyridinecarboxaldehyde (B72084) and nitromethane (B149229). This reaction is typically carried out in the presence of a base, which deprotonates the nitromethane to form a nucleophilic nitronate anion. The nitronate anion then attacks the carbonyl carbon of 2-pyridinecarboxaldehyde, followed by dehydration to yield the final product.

| Reagents | Catalyst/Solvent | Temperature |

| 2-Pyridinecarboxaldehyde, Nitromethane | Base (e.g., NaOH, KOH) / Alcohol | Room Temperature to Reflux |

Advanced Reactivity and Mechanistic Investigations of 2 2 Nitroethenyl Pyridine

Reactivity of the Ethenyl (Olefinic) Moiety

The presence of the strongly electron-withdrawing nitro group, in conjugation with the pyridine (B92270) ring, significantly activates the ethenyl double bond of 2-(2-nitroethenyl)pyridine towards nucleophilic attack. This electronic feature is central to its reactivity, particularly in conjugate addition reactions where it serves as a potent Michael acceptor.

Michael Addition Reactions as a Michael Acceptor

The Michael addition, a cornerstone of carbon-carbon and carbon-heteroatom bond formation, is a prominent reaction pathway for this compound. The electron-deficient nature of the β-carbon of the nitroethenyl group makes it a prime target for a wide array of nucleophiles.

The conjugate addition of carbon-centered nucleophiles to nitroalkenes is a well-established method for constructing new carbon-carbon bonds. rsc.org In the case of this compound, stabilized carbanions, such as those derived from malonic esters, are effective nucleophiles. While specific studies on the reaction of diethyl malonate with this compound are not extensively documented in readily available literature, the reaction is anticipated to proceed smoothly in the presence of a base. The base facilitates the deprotonation of the active methylene (B1212753) compound, generating the nucleophilic enolate, which then attacks the β-carbon of the nitroalkene.

For instance, the analogous reaction of β-nitrostyrene with dimethyl malonate, catalyzed by bifunctional organocatalysts derived from cinchona alkaloids, proceeds with high efficiency. rsc.org This suggests that similar reactivity can be expected for this compound, leading to the formation of a new carbon-carbon bond and a product with significant potential for further synthetic transformations. The general mechanism for this type of reaction involves the formation of a nitronate intermediate, which is subsequently protonated to yield the final adduct. libretexts.org

Table 1: Representative Michael Addition of Carbon Nucleophiles to Nitroalkenes

| Michael Acceptor | Nucleophile | Catalyst/Base | Product | Yield (%) | Ref. |

| β-Nitrostyrene | Dimethyl malonate | Cinchonine-derived thiourea | Dimethyl 2-(2-nitro-1-phenylethyl)malonate | High | rsc.org |

| (E)-(2-nitrovinyl)benzene | Dimethyl malonate | Cupreine Base | dimethyl 2-(2-nitro-1-phenylethyl)malonate | - |

Note: Data for this compound is not explicitly available in the cited literature; β-nitrostyrene is presented as a close structural analog.

Organometallic reagents, particularly organocuprates (Gilman reagents), are renowned for their ability to undergo 1,4-conjugate addition to α,β-unsaturated carbonyl compounds and their derivatives. mdpi.comchemistrysteps.comnumberanalytics.comucalgary.caorganic-chemistry.orgkhanacademy.orgyoutube.comorganicchemistrytutor.commasterorganicchemistry.com This reactivity extends to nitroalkenes, providing a powerful tool for the formation of carbon-carbon bonds. The reaction of organocuprates with this compound is expected to proceed via a conjugate addition pathway, where the alkyl or aryl group from the cuprate (B13416276) adds to the β-carbon of the nitroethenyl moiety.

While specific examples detailing the reaction of organocuprates with this compound are scarce in the literature, studies on similar systems, such as the conjugate addition of pyridylcuprates to α,β-unsaturated esters, have been reported. nih.gov For example, the conjugate addition of a 2-pyridyl Gilman homocuprate to various Michael acceptors has been successfully demonstrated. nih.gov This suggests that the reverse reaction, the addition of an organocuprate to a pyridyl-substituted Michael acceptor like this compound, is a feasible and synthetically useful transformation. The reaction would likely proceed through a transient copper-enolate intermediate, which is then quenched to afford the final product. ucalgary.ca

Table 2: Conjugate Addition of Organocuprates to Michael Acceptors

| Michael Acceptor | Organocuprate | Product | Yield (%) | Ref. |

| (E)-Ethyl cinnamate | (2-Pyridyl)₂CuLi | Ethyl 3-(2-pyridyl)-3-phenylpropanoate | 80 | nih.gov |

| (E)-Methyl crotonate | (2-Pyridyl)₂CuLi | Methyl 3-(2-pyridyl)butanoate | 79 | nih.gov |

The field of asymmetric organocatalysis has provided powerful methods for the enantioselective Michael addition to nitroalkenes. wikipedia.orgnih.govorganic-chemistry.orgmdpi.comrsc.orgmdpi.com Chiral secondary amines, such as those derived from proline, and bifunctional catalysts, like thioureas derived from cinchona alkaloids, have been shown to be highly effective in promoting the addition of aldehydes and ketones to nitroalkenes with high levels of stereocontrol. mdpi.comwikipedia.orgmdpi.commdpi.comnih.govnih.govnih.gov

In a typical organocatalytic cycle involving a chiral secondary amine, the catalyst reacts with the aldehyde or ketone to form a nucleophilic enamine intermediate. This enamine then adds to the nitroalkene in a stereocontrolled fashion, dictated by the chiral environment of the catalyst. Subsequent hydrolysis regenerates the catalyst and yields the Michael adduct. wikipedia.orgmdpi.com

While specific data for this compound is limited, numerous studies on the organocatalytic Michael addition to β-nitrostyrene and other nitroalkenes provide a strong indication of the expected reactivity. For example, the addition of aldehydes to nitroalkenes catalyzed by diphenylprolinol silyl (B83357) ether derivatives can proceed with excellent enantioselectivity. numberanalytics.comnih.gov Similarly, chiral primary-secondary diamine catalysts based on bispidine have been used for the highly stereoselective Michael addition of ketones to nitroolefins. ucalgary.ca

Table 3: Organocatalytic Asymmetric Michael Addition to Nitroalkenes

| Michael Acceptor | Nucleophile | Organocatalyst | Solvent | Yield (%) | ee (%) | Ref. |

| trans-β-Nitrostyrene | Acetophenone | (R,R)-DPEN-thiourea derivative | Toluene | up to 96 | up to 98 | mdpi.com |

| Nitroethylene | n-Pentanal | (S)-Pyrrolidine derivative | Toluene | 95 | >95 | nih.gov |

| trans-β-Nitrostyrene | Isobutyraldehyde | (R,R)-DPEN-thiourea derivative | Water | 94-99 | 97-99 | wikipedia.orgmdpi.com |

Note: These examples with analogous nitroalkenes demonstrate the potential for high stereocontrol in the Michael addition to this compound.

The aza-Michael addition, the conjugate addition of an amine nucleophile to an activated alkene, is a reaction of significant synthetic importance. Studies on the aza-Michael reaction of amines with 2-vinylpyridine (B74390) have demonstrated the reversible nature of this process. nih.govraco.cat This reversibility can be influenced by factors such as temperature and reaction time. raco.cat

Cycloaddition Chemistry

The electron-deficient nature of the ethenyl moiety in this compound also makes it a potential candidate for participation in cycloaddition reactions, where it can act as a 2π component.

The Diels-Alder reaction, a [4+2] cycloaddition, is a powerful tool for the synthesis of six-membered rings. chemistrysteps.comkhanacademy.orgmasterorganicchemistry.comyoutube.comlibretexts.org Generally, electron-withdrawing groups on the dienophile enhance the reaction rate. chemistrysteps.comlibretexts.org Therefore, this compound, with its electron-deficient double bond, is expected to be a reactive dienophile in Diels-Alder reactions with electron-rich dienes. However, specific examples of Diels-Alder reactions involving this compound as the dienophile are not well-documented in the surveyed literature. The aromaticity of the pyridine ring can make it less reactive in cycloadditions, although activation through coordination to a metal center can facilitate such reactions. organic-chemistry.org

1,3-Dipolar cycloadditions are versatile reactions for the synthesis of five-membered heterocyclic rings. nih.govwikipedia.orgmdpi.com In these reactions, a 1,3-dipole reacts with a dipolarophile. The electron-deficient alkene of this compound can serve as a dipolarophile. Studies on the 1,3-dipolar cycloaddition of N-methyl azomethine ylide with substituted 3-nitropyridines have shown that the reaction can proceed at the C=C bond of the pyridine ring, leading to the formation of condensed pyrrolidine (B122466) derivatives. nih.gov This suggests that this compound could potentially undergo [3+2] cycloaddition across its ethenyl double bond with various 1,3-dipoles, such as nitrones or azides, to afford novel heterocyclic structures. The regioselectivity of such cycloadditions would be an important aspect to consider. wikipedia.org

Multicomponent Cycloadditions (e.g., three-component cycloaddition of 3-[(E)-2-nitroethenyl]pyridine)

Multicomponent reactions (MCRs) are highly efficient synthetic strategies that combine three or more reactants in a single operation to form a complex product, incorporating most of the atoms from the starting materials. While specific examples involving this compound are not extensively detailed in readily available literature, the reactivity of related nitroalkenes is well-established in such transformations. For instance, a three-component reaction involving 3-[(E)-2-nitroethenyl]pyridine, a 1,3-dicarbonyl compound, and an amine can lead to the synthesis of highly substituted dihydropyridine (B1217469) derivatives. These reactions often proceed through a cascade of events, such as Michael addition followed by condensation and cyclization, showcasing the versatility of the nitroalkene moiety in constructing molecular complexity.

Gold catalysts, particularly Au(I) complexes, are exceptionally effective in activating alkynes and allenes for various transformations, including tandem reactions that build complex molecular architectures. rsc.orgbeilstein-journals.org A notable example is the gold-catalyzed intermolecular tandem cyclization/[4+3] cycloaddition of 2-(1-alkynyl)-cyclopropyl pyridines with nitrones. rsc.org In this process, the gold catalyst activates the alkyne, which triggers a cyclization to form a pyridinium (B92312) ylide intermediate. This intermediate then undergoes a [4+3] cycloaddition with a nitrone to diastereoselectively synthesize stackexchange.comechemi.comoxazepino[5,4-a]indolizine scaffolds. rsc.org This methodology demonstrates the potential for using substituted pyridines as platforms for sophisticated gold-catalyzed cascade reactions to construct seven-membered heterocyclic rings fused to the pyridine core. rsc.org

Table 2: Gold-Catalyzed Cycloaddition of a 2-Substituted Pyridine

| Pyridine Substrate | Reaction Partner | Catalyst System | Key Transformation | Product | Ref |

| 2-(1-Alkynyl)-cyclopropyl pyridine | Nitrone | Au(I) catalyst | Tandem Cyclization / [4+3] Cycloaddition | stackexchange.comechemi.comOxazepino[5,4-a]indolizine | rsc.org |

Reactivity of the Pyridine Ring

The nitrogen heteroatom fundamentally influences the reactivity of the pyridine ring, making it distinct from its carbocyclic analog, benzene.

The pyridine ring is significantly less reactive towards electrophilic aromatic substitution (EAS) than benzene. quimicaorganica.orggcwgandhinagar.com This reduced reactivity is due to two main factors:

Inductive Effect : The highly electronegative nitrogen atom withdraws electron density from the ring carbons, deactivating the ring towards attack by electrophiles. gcwgandhinagar.comuoanbar.edu.iq

Catalyst Deactivation : EAS reactions often require acidic conditions or Lewis acid catalysts. The basic nitrogen atom readily reacts with these acids (protonation or complexation), forming a pyridinium cation. uoanbar.edu.iqwikipedia.org The positive charge on the nitrogen further deactivates the ring, making substitution nearly impossible under many standard conditions. wikipedia.orgyoutube.com

When EAS does occur, it proceeds preferentially at the C3 (meta) position. quimicaorganica.orgaklectures.comquora.com Attack at the C2 (ortho) or C4 (para) positions would generate a resonance-stabilized intermediate (a sigma complex) where one of the resonance forms places the positive charge directly on the electronegative nitrogen atom, which is highly unfavorable. quimicaorganica.orgquora.com Attack at C3 avoids this destabilizing arrangement. quora.com The presence of the deactivating 2-(2-nitroethenyl) group would further decrease the ring's nucleophilicity, making EAS even more challenging.

To circumvent this low reactivity, one strategy is to first perform an N-oxidation to form the pyridine-N-oxide. The N-oxide is more reactive towards EAS than pyridine itself, and substitution often occurs at the C4 position. The oxide can then be removed in a subsequent step. wikipedia.org

Table 3: Regioselectivity in Electrophilic Aromatic Substitution of Pyridine

| Position of Attack | Stability of Cationic Intermediate | Key Feature of Intermediate | Outcome | Ref |

| C2 (ortho) | Less Stable | Positive charge on electronegative Nitrogen | Disfavored | quimicaorganica.orgquora.com |

| C4 (para) | Less Stable | Positive charge on electronegative Nitrogen | Disfavored | quimicaorganica.orgquora.com |

| C3 (meta) | More Stable | Positive charge remains on carbon atoms | Favored | quimicaorganica.orgaklectures.comquora.com |

Nucleophilic Aromatic Substitution at C2 and C4 Positions

In stark contrast to its resistance to electrophilic attack, the pyridine ring is activated for nucleophilic aromatic substitution (SNAr), particularly at the C2 and C4 positions. gcwgandhinagar.comquimicaorganica.org The electron-withdrawing nitrogen atom makes the ring electron-deficient and thus susceptible to attack by nucleophiles. youtube.com

The mechanism involves the addition of a nucleophile to the ring to form a negatively charged intermediate known as a Meisenheimer complex. The reaction is favored at the C2 and C4 positions because the resulting negative charge can be delocalized onto the electronegative nitrogen atom through resonance. stackexchange.comechemi.comquora.com This provides significant stabilization for the intermediate, lowering the activation energy for the reaction. Attack at the C3 position does not allow for this delocalization onto the nitrogen, making the intermediate less stable and the reaction much slower. stackexchange.comechemi.com

In this compound, the C2 position is already substituted. Therefore, nucleophilic attack would be directed primarily to the C4 and C6 positions if a suitable leaving group were present. The presence of a strong electron-withdrawing group, such as a nitro group, on the ring (e.g., in 2-chloro-5-nitropyridine) greatly accelerates the rate of nucleophilic substitution. rsc.org Kinetic studies on such systems confirm that substitution at the para-like C2 position is faster than at the ortho-like C2 position in a compound like 2-chloro-3-nitropyridine. rsc.org

The pyridine ring can undergo functionalization via radical intermediates. Pyridinyl radicals can be generated through single-electron transfer (SET) reduction of pyridinium salts. acs.org These radical species can then participate in coupling reactions.

A classic example of a radical reaction is the Minisci reaction, which involves the homolytic alkylation of protonated heteroaromatic bases. acs.org This method allows for the introduction of alkyl groups onto the electron-deficient pyridine ring.

The regioselectivity of radical addition to pyridinium ions is often controlled by a combination of electronic and steric factors. Recent studies have shown that C4-selective functionalization can be achieved with high efficiency. nih.govrsc.org For example, a unified platform for the C4-alkylation and arylation of pyridines has been developed using N-substituted pyridinium salts, which can react with both ionic and radical nucleophiles. rsc.org

Pyridinyl radicals can also undergo dimerization. acs.orgclockss.org Depending on the reaction conditions and the substitution pattern of the pyridine, different dimeric structures can be formed. For example, the reduction of pyridine derivatives can sometimes lead to the formation of tetrahydropyridine (B1245486) or piperidine (B6355638) dimers as by-products. clockss.org The selectivity of these dimerization reactions is influenced by the stability of the resulting radical adducts.

Reactivity at the Pyridine Nitrogen Atom

The nitrogen atom in the pyridine ring of this compound is a key center of reactivity. Its lone pair of electrons imparts basic and nucleophilic character, allowing it to react with a variety of electrophilic species. However, the strongly electron-withdrawing nature of the 2-(2-nitroethenyl) substituent significantly modulates this reactivity compared to unsubstituted pyridine. This deactivation influences N-oxidation, alkylation, and coordination processes.

N-Oxidation Processes and Their Influence on Reactivity

The oxidation of a pyridine nitrogen to a pyridine N-oxide is a fundamental transformation in heterocyclic chemistry. semanticscholar.org This process involves the reaction of the pyridine with an oxidant, typically a peroxy acid like peroxybenzoic acid. wikipedia.org The resulting N-oxide exhibits altered electronic properties and reactivity. scripps.edu

For this compound, the N-oxidation process is expected to be more challenging than for unsubstituted pyridine due to the electron-withdrawing effect of the nitroethenyl group, which reduces the nucleophilicity of the nitrogen atom. Despite this, the transformation remains a crucial step for further functionalization.

The formation of this compound N-oxide activates the pyridine ring, particularly at the C2 and C4 positions, towards both nucleophilic and electrophilic attack. youtube.comresearchgate.net The N-oxide group can act as an internal oxygen source and a directing group. While electrophilic substitution is directed to the C2 and C4 positions, nucleophilic attack is also favored at these locations after the oxygen atom coordinates to an electrophile. scripps.edu This enhanced reactivity opens pathways for introducing a wide range of functional groups, which can be followed by deoxygenation to yield the substituted pyridine derivative. semanticscholar.org

Table 1: Comparison of Reactivity: Pyridine vs. Pyridine N-Oxide

| Feature | Pyridine | Pyridine N-Oxide |

| Basicity | More basic (pKa ≈ 5.2) scripps.edu | Less basic (pKa ≈ 0.79) scripps.edu |

| Dipole Moment | Lower (≈ 2.03 D) scripps.edu | Higher (≈ 4.37 D) scripps.edu |

| Reactivity towards Electrophiles | Less reactive | More reactive at C2/C4 youtube.com |

| Reactivity towards Nucleophiles | Less reactive | More reactive at C2/C4 (upon activation) scripps.eduresearchgate.net |

Alkylation and Quaternization of the Pyridine Nitrogen

Alkylation of the pyridine nitrogen involves the formation of a new carbon-nitrogen bond, leading to a positively charged pyridinium salt, a process known as quaternization. This reaction fundamentally alters the electronic structure and properties of the molecule.

Due to the electron-deficient nature of the pyridine ring in this compound, classic electrophilic alkylation reactions like Friedel-Crafts are generally not feasible without strong electron-donating groups present. youtube.com However, direct alkylation at the nitrogen atom with alkyl halides is a common reaction for pyridines, resulting in N-alkylpyridinium salts. The rate of this quaternization reaction is sensitive to the electron density on the nitrogen atom; therefore, it is expected to be slower for this compound compared to pyridine or pyridines with electron-donating substituents.

Quaternization of the pyridine nitrogen has been shown to enhance π-electron delocalization in polymer backbones containing pyridine units. rsc.org In the context of this compound, forming the N-alkylated pyridinium salt would further increase the electron-withdrawing character of the heterocyclic ring, potentially influencing the reactivity of the nitroethenyl side chain.

Coordination to Lewis Acids

The lone pair of electrons on the pyridine nitrogen allows it to act as a Lewis base, coordinating to Lewis acids (electron-pair acceptors). This interaction is fundamental in catalysis and supramolecular chemistry. rsc.org Lewis acids that coordinate to the pyridine nitrogen include metal ions and electron-deficient compounds like boranes. rsc.orgnih.gov

The strength of this coordination is dependent on the basicity of the pyridine nitrogen. The electron-withdrawing 2-(2-nitroethenyl) group decreases the electron density on the nitrogen, making it a weaker Lewis base than unsubstituted pyridine. Consequently, it will form less stable complexes with Lewis acids.

Despite this reduced basicity, coordination to a Lewis acid can be used to modulate the reactivity of the molecule. For instance, nickel/Lewis acid cooperative catalysis has been employed for the selective C-4 alkylation of pyridines. nih.gov In such systems, the Lewis acid coordinates to the nitrogen, activating the pyridine ring towards attack by a nucleophilic organonickel species. nih.gov This strategy could potentially be adapted for the functionalization of the this compound ring at positions that are otherwise difficult to access. Coordination of Lewis acids can also significantly alter the reduction potential of coordinated species, as seen in the Lewis acid-assisted reduction of nitrite. nih.gov

Skeletal Editing and Rearrangement Pathways of Pyridines

Skeletal editing is an advanced synthetic strategy that involves the precise rearrangement or substitution of atoms within a molecule's core ring structure. nih.gov This approach allows for the transformation of one heterocyclic system into another, offering rapid diversification of molecular scaffolds that is not achievable through simple peripheral functionalization. nih.gov

Recent breakthroughs have established methods for the skeletal editing of pyridines, which were previously challenging targets for such transformations. sciencedaily.com These strategies often rely on an initial activation of the inherently stable pyridine ring. sciencedaily.com

One prominent method involves a sequence of dearomatization, cycloaddition, and rearomatizing retrocycloaddition to achieve a formal swap of a C-N pair in the pyridine ring for a C-C pair, thereby converting pyridines into substituted benzenes or naphthalenes. nih.gov Another innovative photochemical approach allows for the transformation of pyridinium salts into bicyclic pyrazolines, pyrazoles, or 1,2-diazepines, effectively enabling the selective removal of carbon atoms from the pyridine skeleton. chemistryviews.org

These skeletal editing reactions typically proceed through key steps:

Activation: The pyridine ring is activated, often by N-oxidation, triflylation, or quaternization. chinesechemsoc.org

Dearomatization/Ring Opening: The activated pyridine undergoes a reaction that breaks its aromaticity.

Rearrangement/Reconstruction: The intermediate undergoes rearrangement, often through cycloaddition or other pathways, to form a new ring system. nih.govchemistryviews.org

For a substrate like this compound, these modern skeletal editing techniques could provide pathways to novel molecular frameworks, transforming the pyridine core into other aromatic or heterocyclic structures while potentially retaining or modifying the nitroethenyl side chain.

Table 2: Modern Skeletal Editing Strategies for Pyridines

| Strategy | Transformation | Key Features | Reference |

| Atom-Pair Swap | Pyridines → Benzenes/Naphthalenes | One-pot sequence involving dearomatization and cycloaddition. | nih.gov |

| Photochemical Editing | Pyridines → Pyrazolines/Pyrazoles/Diazepines | Light-induced transformation of pyridinium salts; selective carbon deletion. | chemistryviews.org |

| Transannulation | Pyrimidines → Pyridines | Two-step, one-pot process via Dimroth rearrangement. | chinesechemsoc.org |

Applications in Complex Organic Synthesis and Materials Precursors

Precursors for Advanced Heterocyclic Scaffolds

Nitroalkenes, including 2-(2-Nitroethenyl)pyridine, are powerful precursors for the synthesis of a diverse range of heterocyclic compounds. rsc.org Their electron-deficient nature makes them excellent Michael acceptors, readily reacting with various nucleophiles to initiate cyclization cascades, leading to the formation of complex ring systems. rsc.orgrsc.org

The synthesis of six-membered heterocycles, such as piperidines, tetrahydropyrans, and their derivatives, can be conveniently achieved using nitroalkenes as key substrates. rsc.org These reactions often proceed through Michael addition, hetero-Diels-Alder reactions, or various cascade/domino/tandem reaction sequences. rsc.org For instance, the reaction of this compound with suitable C, O, N, or S-nucleophiles can lead to the formation of highly substituted pyridine-containing heterocyclic systems. rsc.org

Furthermore, nitroalkenes are instrumental in the synthesis of fused heterocyclic systems with multiple chiral centers, as well as aromatic heterocycles like pyridine (B92270), pyrimidine, quinoline, and quinoxaline. rsc.org The versatility of this compound as a precursor is highlighted by its ability to participate in cascade reactions, which are highly efficient processes that form multiple chemical bonds in a single operation without the need to isolate intermediates. rsc.org This approach allows for the rapid construction of intricate molecular architectures from simple starting materials.

A notable example is the synthesis of various nitrogen-enriched heterocyclic scaffolds through tunable one-pot multicomponent reactions. nih.gov While not explicitly detailing this compound, the principles of using activated systems in [5+1] cycloadditions to form pyridotriazine scaffolds can be conceptually extended. nih.gov

The following table summarizes some of the advanced heterocyclic scaffolds that can be synthesized using nitroalkenes like this compound as precursors.

| Heterocyclic Scaffold | Synthetic Approach | Key Reaction Type |

| Piperidines | Reaction with carbon nucleophiles | Michael Addition |

| Tetrahydropyrans | Reaction with oxygen nucleophiles | Michael Addition, Cyclization |

| Pyridotriazines | [5+1] Cycloaddition with isocyanides | Multicomponent Reaction |

| Fused Pyridines | Cascade reactions with various nucleophiles | Domino/Tandem Reactions |

| Quinolines | Reaction with enolates or enamines | Michael Addition, Cyclization |

Role in Multi-Component Reactions for Molecular Diversity

Multicomponent reactions (MCRs) are powerful tools in synthetic chemistry, allowing for the construction of complex molecules from three or more starting materials in a single step. acsgcipr.org These reactions are highly valued for their efficiency and ability to generate libraries of structurally diverse compounds, which is crucial in drug discovery and materials science. nih.gov this compound, with its multiple reactive sites, is an excellent candidate for participation in MCRs.

The general principle of MCRs involves the sequential formation of multiple bonds in a one-pot process, often leading to the creation of heterocyclic structures. acsgcipr.org For example, the synthesis of highly functionalized pyridines can be achieved through MCRs involving various starting materials, where the pyridine ring is constructed in a single synthetic operation. nih.govekb.eg

Several named reactions, such as the Hantzsch, Guareschi-Thorpe, and Bohlmann-Rahtz pyridine syntheses, exemplify the power of MCRs in generating pyridine derivatives. acsgcipr.org These reactions can be adapted to use precursors like this compound to introduce specific functionalities into the final molecule. The use of microwave irradiation can often accelerate these reactions and improve yields. acsgcipr.orgnih.gov

The ability to generate diverse molecular scaffolds is a key advantage of employing this compound in MCRs. By systematically varying the other components in the reaction, a wide range of structurally distinct molecules can be synthesized from a common precursor. nih.gov This approach is particularly valuable for creating libraries of compounds for high-throughput screening in drug discovery and materials development. nih.gov

The table below illustrates the potential of this compound in generating molecular diversity through MCRs.

| MCR Type | Reactants | Resulting Scaffold | Potential for Diversity |

| Hantzsch-type | β-ketoester, aldehyde, ammonia (B1221849) source | Dihydropyridines, Pyridines | High |

| Bohlmann-Rahtz type | Enamine, alkyne | Substituted Pyridines | High |

| [4+2] Cycloaddition | Dienophile | Fused Pyridine Systems | Moderate |

| Cascade Reactions | Various nucleophiles | Polycyclic Heterocycles | High |

Building Blocks for Functional Molecules (e.g., optoelectronic applications, chemical probes)

The unique electronic properties of the pyridine ring, combined with the reactivity of the nitroethenyl group, make this compound an attractive building block for the synthesis of functional molecules with applications in materials science and chemical biology. mdpi.com

In the realm of optoelectronics, pyridine-containing compounds are known to exhibit interesting photophysical properties and are used in the development of materials for organic light-emitting diodes (OLEDs) and other electronic devices. nih.gov The extended π-conjugated system in derivatives of this compound can be tailored to achieve specific absorption and emission characteristics. The synthesis of such molecules often involves the transformation of the nitroethenyl group into other functional moieties or the elaboration of the pyridine ring.

Furthermore, this compound serves as a valuable precursor for the development of chemical probes. mskcc.orgrsc.org Chemical probes are small molecules designed to interact with specific biological targets, enabling the study of biological processes at the molecular level. mskcc.orgmatthewslab.org The development of such probes often requires the synthesis of molecules with specific reactive groups and reporter tags. researchgate.net The reactivity of the nitroethenyl group allows for its conversion into various functionalities suitable for covalent labeling of proteins or for the attachment of fluorescent dyes or other reporter groups. mskcc.org

The synthesis of imidazopyridine-based fluorescent probes, for example, highlights the utility of pyridine derivatives in creating tools for bioimaging and metal ion detection. nih.gov The fluorescence mechanisms in these probes are often based on processes like intramolecular charge transfer or photoinduced electron transfer, which can be influenced by the substituents on the pyridine ring. nih.gov

The following table provides examples of functional molecules that can be synthesized from this compound.

| Functional Molecule Type | Synthetic Strategy | Potential Application |

| Conjugated Polymers | Polymerization of functionalized monomers | Organic Electronics |

| Fluorescent Dyes | Introduction of fluorophores | Bioimaging, Sensing |

| Chemical Probes | Functional group transformation, conjugation | Target identification, Protein labeling |

| Nonlinear Optical Materials | Synthesis of push-pull chromophores | Optoelectronics |

Utility in the Synthesis of Pharmacologically Relevant Intermediates

The pyridine scaffold is a privileged structure in medicinal chemistry, appearing in a large number of approved drugs. mdpi.comnih.gov Consequently, this compound is a valuable intermediate for the synthesis of a wide range of pharmacologically active compounds. The nitro group, in particular, is a versatile functional group that can be readily transformed into other functionalities, such as amines, which are common in drug molecules. nih.govnih.gov

Nitropyridines have been used as precursors for the synthesis of various bioactive molecules, including inhibitors of enzymes like Janus kinase 2 (JAK2) and glycogen (B147801) synthase kinase-3 (GSK3). nih.gov The synthesis of these inhibitors often involves the modification of the nitropyridine core to introduce specific side chains that interact with the target protein.

Moreover, the reduction of the nitro group in this compound to an amino group opens up a plethora of synthetic possibilities for creating diverse pharmacophores. nih.gov For example, the resulting amino-ethenyl-pyridine can be further functionalized to generate a variety of heterocyclic systems with potential therapeutic applications. mdpi.com

The synthesis of neuroprotective agents based on the pyrazolopyridine scaffold is another area where pyridine-based intermediates are crucial. nih.gov The development of novel antagonists for the Transient Receptor Potential Vanilloid 3 (TRPV3) channel, which is implicated in pain and inflammation, has also relied on the synthesis of (pyridin-2-yl)methanol derivatives. nih.gov These examples underscore the importance of versatile pyridine building blocks like this compound in the drug discovery process.

The table below lists some classes of pharmacologically relevant intermediates that can be synthesized from this compound.

| Pharmacological Intermediate Class | Key Synthetic Transformation | Therapeutic Area |

| Aminopyridine derivatives | Reduction of the nitro group | Various |

| Pyrazolopyridine scaffolds | Cyclization reactions | Neurodegenerative diseases |

| (Pyridin-2-yl)methanol derivatives | Functional group manipulation | Pain, Inflammation |

| Fused pyridine heterocycles | Cascade reactions | Oncology, Infectious diseases |

Computational and Theoretical Chemistry Studies

Electronic Structure Elucidation and Reactivity Prediction (e.g., HOMO-LUMO analysis)

The electronic properties of 2-(2-Nitroethenyl)pyridine are governed by the interplay between the electron-withdrawing nitro group (-NO₂) and the pyridine (B92270) ring. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are crucial in determining the molecule's reactivity and electronic transitions.

Quantum chemical calculations, particularly using Density Functional Theory (DFT), are employed to model these frontier molecular orbitals. epa.gov For pyridine derivatives, the HOMO is often located on the pyridine ring, while the LUMO can be distributed across the substituents. researchgate.net In the case of this compound, the presence of the conjugated nitroethenyl group significantly influences the electronic distribution. The nitro group's strong electron-accepting nature leads to a substantial stabilization of the LUMO. researchgate.net

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of chemical reactivity and kinetic stability. A smaller energy gap suggests that the molecule is more polarizable and more readily undergoes electronic transitions, implying higher reactivity. scirp.org The charge transfer that occurs from the HOMO to the LUMO upon electronic excitation is a fundamental aspect of the molecule's potential bioactivity and its behavior in chemical reactions. scirp.org The analysis of these orbitals helps in predicting sites susceptible to nucleophilic or electrophilic attack.

Table 1: Representative Frontier Orbital Energies for Related Pyridine Derivatives

| Compound/System | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) | Source |

|---|---|---|---|---|

| Quinoline | -6.646 | -1.816 | 4.83 | scirp.org |

Note: The values are illustrative and depend on the specific computational method and basis set used. The table demonstrates the typical range of energies calculated for similar structures.

Mechanistic Pathway Elucidation through Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a robust computational method for investigating the mechanisms of chemical reactions. researchgate.net By calculating the energies of reactants, transition states, and products, DFT allows for the mapping of the potential energy surface of a reaction, providing detailed insights into the most favorable pathway.

For pyridine derivatives, DFT has been successfully used to:

Optimize Molecular Geometries: Determine the lowest energy structure of molecules. nih.gov

Calculate Vibrational Frequencies: Confirm that optimized structures correspond to energy minima (stable compounds) or first-order saddle points (transition states). nih.gov

Elucidate Reaction Mechanisms: Model the step-by-step process of a chemical transformation, such as the formation of substituted pyridines. nih.gov For example, DFT calculations can help propose mechanisms for the synthesis of complex pyridine derivatives by identifying intermediates and transition states, as demonstrated in the formation of 2-amino-6-(2,4-dimethoxyphenyl)-4-phenylnicotinonitrile. nih.gov

While specific DFT studies on the reaction mechanisms of this compound are not extensively documented in the provided context, the methodology is directly applicable. For instance, DFT could be used to model its synthesis, its participation in cycloaddition reactions, or its reduction, providing a theoretical foundation to understand its chemical behavior and to design new synthetic routes.

Conformational Analysis and Stereochemical Insights

Conformational analysis involves studying the different spatial arrangements of atoms in a molecule that can be interconverted by rotation around single bonds. pharmacy180.comquimicaorganica.org For this compound, key conformational flexibility arises from the rotation around the C-C single bond connecting the pyridine ring to the vinyl group.

The planarity of the molecule is a significant factor. DFT calculations on related substituted nitropyridines have shown that substituents can be twisted relative to the pyridine ring. For instance, in 2-N-phenylamino-3-nitro-6-methylpyridine, the nitro group is twisted out of the plane of the pyridine ring. nih.gov A similar conformational analysis for this compound would explore the rotational barrier around the C-C bond and determine whether a planar or a twisted conformation is energetically more stable.

From a stereochemical perspective, the double bond in the ethenyl linker introduces the possibility of geometric isomerism. washington.edu This results in two distinct configurational isomers:

(E)-2-(2-Nitroethenyl)pyridine (trans isomer)

(Z)-2-(2-Nitroethenyl)pyridine (cis isomer)

These isomers are not interconvertible through simple bond rotation at room temperature and are considered distinct chemical compounds with potentially different physical and chemical properties. washington.edu The relative stability of these E and Z isomers can be evaluated using computational methods like DFT.

Molecular Dynamics Simulations (if applicable for related systems)

Molecular dynamics (MD) simulations are a computational technique used to study the physical movement of atoms and molecules over time. arxiv.org By solving Newton's equations of motion, MD provides a detailed view of molecular behavior, including conformational changes, interactions with other molecules (like solvents or proteins), and material properties. arxiv.orgnih.gov

While specific MD simulations focusing solely on this compound are not highlighted, the technique is highly relevant for studying systems containing this or related molecules. For example:

Interaction with Biological Systems: MD simulations are widely used to investigate how small molecules bind to proteins. jchemlett.comrsc.org If this compound were being studied as a potential drug candidate, MD could simulate its interaction with a target enzyme, revealing the dynamics of the binding process and key stabilizing interactions. jchemlett.com

Material Science Applications: For systems where pyridine derivatives are part of larger materials, such as polymer-bonded explosives, MD simulations can probe structural integrity, stability, and mechanical properties. nih.gov Simulations of a system like trinitrotoluene (TNT) and pyranidine (PYRN) show how different polymer matrices affect the properties of the energetic material. nih.gov

The application of MD simulations could therefore provide valuable insights into the behavior of this compound in complex environments, complementing the static picture provided by quantum chemical calculations.

Advanced Spectroscopic and Analytical Methodologies for Reaction Monitoring and Product Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Reaction Progress

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules, including "2-(2-Nitroethenyl)pyridine." Both ¹H and ¹³C NMR spectroscopy provide critical information about the chemical environment of the hydrogen and carbon atoms, respectively, within the molecule.

In the ¹H NMR spectrum, the chemical shifts and coupling constants of the protons on the pyridine (B92270) ring and the ethenyl group are characteristic. The protons on the pyridine ring typically appear in the aromatic region of the spectrum. The coupling patterns between adjacent protons can help in assigning their specific positions on the ring. The protons of the nitroethenyl group will also exhibit characteristic shifts and couplings, allowing for the confirmation of the double bond's configuration (E/Z isomerism).

¹³C NMR spectroscopy complements the proton data by providing the chemical shifts of each unique carbon atom in the molecule. The carbon atoms of the pyridine ring, the ethenyl double bond, and the carbon attached to the nitro group will all have distinct resonances. The chemical shift values are sensitive to the electronic environment, offering further confirmation of the molecule's structure.

Modern two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are powerful methods for establishing connectivity between atoms. nih.gov For instance, COSY spectra reveal proton-proton couplings, while HSQC and HMBC spectra correlate protons with their directly attached carbons and with carbons that are two or three bonds away, respectively. nih.gov These techniques are invaluable for the complete and unambiguous assignment of all proton and carbon signals, especially in complex molecules. nih.govipb.pt

Furthermore, NMR spectroscopy is not only used for final product characterization but also for monitoring the progress of the reaction that synthesizes "this compound." mdpi.com By taking aliquots from the reaction mixture at different time intervals and acquiring their NMR spectra, one can observe the disappearance of the starting material signals and the appearance of the product signals. This allows for the determination of reaction kinetics and optimization of reaction conditions such as temperature, time, and catalyst loading.

Table 1: Representative NMR Data for Pyridine Derivatives

| Nucleus | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz | Assignment |

| ¹H | 7.2-8.0 | m | - | Aromatic protons |

| ¹H | 2.4 | s | - | CH₃ group |

| ¹³C | 116-155 | - | - | Phenyl ring carbons |

| ¹³C | 27.21 | - | - | N(CH₃)₂ carbon |

| ¹³C | 57.43 | - | - | CH-C=O carbon |

| ¹³C | 149.42 | - | - | C=O amide carbon |

| Note: This table presents example data for pyridine derivatives to illustrate typical chemical shift ranges. researchgate.net Actual values for this compound may vary. |

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis

Vibrational spectroscopy, which includes Infrared (IR) and Raman spectroscopy, is fundamental for identifying the functional groups present in "this compound." These techniques probe the vibrational modes of molecules, with each functional group exhibiting characteristic absorption or scattering frequencies.

Infrared (IR) Spectroscopy:

IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. For "this compound," key characteristic IR absorption bands would include:

NO₂ Group: The nitro group will show strong and distinct asymmetric and symmetric stretching vibrations. These typically appear in the regions of 1567-1378 cm⁻¹ and 1378-1156 cm⁻¹, respectively. nih.gov

C=C Stretching: The stretching vibration of the carbon-carbon double bond in the ethenyl linker will be observed, typically in the region of 1650-1600 cm⁻¹.

C=N and C=C Ring Stretching: The pyridine ring will exhibit a series of characteristic stretching vibrations for its C=N and C=C bonds, usually in the 1600-1400 cm⁻¹ region. elixirpublishers.com

C-H Stretching: The C-H stretching vibrations of the aromatic pyridine ring and the vinyl group will appear above 3000 cm⁻¹. elixirpublishers.com

C-H Bending: The out-of-plane and in-plane bending vibrations of the C-H bonds provide further structural information and appear in the fingerprint region (below 1500 cm⁻¹).

Raman Spectroscopy:

Raman spectroscopy is a complementary technique that measures the inelastic scattering of monochromatic light. While IR spectroscopy is more sensitive to polar functional groups, Raman spectroscopy is often better for non-polar bonds. For "this compound," Raman spectroscopy would be particularly useful for observing:

C=C Stretching: The carbon-carbon double bond of the ethenyl group often gives a strong Raman signal.

Pyridine Ring Vibrations: The symmetric breathing mode of the pyridine ring is typically a strong and sharp band in the Raman spectrum, providing a clear fingerprint of the heterocyclic core. researchgate.net

Table 2: Characteristic Vibrational Frequencies for Pyridine and Related Compounds

| Vibrational Mode | IR Frequency (cm⁻¹) | Raman Frequency (cm⁻¹) |

| C-H Stretching (Pyridine Ring) | 3091, 3127, 3170 | - |

| C=N Ring Stretching | 1600-1500 | - |

| C-N Stretching | 1266-1382 | 1188 |

| C-H In-plane Bending | 1282, 1208, 1120 | 1288, 1210 |

| Ring Breathing Mode | 1022 | 991 |

| Note: This table presents typical frequency ranges for pyridine derivatives. elixirpublishers.comresearchgate.net Specific values for this compound may differ. |

X-ray Diffraction (XRD) and Hirshfeld Surface Analysis for Solid-State Structure

The crystallographic data obtained from XRD can confirm the planarity of the pyridine ring and the nitroethenyl group, as well as the relative orientation of these two moieties. For instance, in related nitro-substituted pyridine derivatives, the nitro group may be twisted out of the plane of the pyridine ring. nih.gov

Hirshfeld Surface Analysis:

Complementary to XRD, Hirshfeld surface analysis is a computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. mdpi.comnih.gov By mapping properties like dnorm (a normalized contact distance) onto the Hirshfeld surface, one can identify regions of close contact between molecules. nih.gov Red spots on the dnorm map indicate contacts shorter than the van der Waals radii, highlighting significant interactions like hydrogen bonds. mdpi.com

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. For "this compound," high-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, which can be used to confirm its molecular formula (C₇H₆N₂O₂). rsc.orgepa.gov

In addition to determining the molecular ion peak, mass spectrometry can also provide structural information through fragmentation analysis. In techniques like electron ionization (EI) mass spectrometry, the molecule is fragmented into smaller, charged pieces. The resulting fragmentation pattern is a unique fingerprint of the molecule and can be used to deduce its structure. For "this compound," characteristic fragments might arise from the loss of the nitro group (NO₂), the cleavage of the ethenyl linker, or the fragmentation of the pyridine ring. The fragmentation of pyridine cations often leads to the loss of HCN or HNC. rsc.org

More advanced techniques like tandem mass spectrometry (MS/MS) can be used to further investigate the fragmentation pathways of selected ions, providing even more detailed structural insights. nih.gov

Chromatographic Techniques for Separation and Purity Assessment (e.g., GLC mentioned for yields estimation)

Chromatographic techniques are essential for the separation and purification of "this compound" from reaction mixtures and for assessing its purity.

Gas-Liquid Chromatography (GLC):

Gas-liquid chromatography, also known as gas chromatography (GC), is a technique where the mobile phase is a gas and the stationary phase is a liquid layer on a solid support. GLC is particularly useful for the analysis of volatile and thermally stable compounds. It can be used to monitor the progress of a reaction by separating the starting materials, intermediates, and the final product. The area under each peak in the chromatogram is proportional to the concentration of the corresponding component, allowing for the estimation of reaction yields and the determination of product purity.

Other Chromatographic Techniques:

Thin-Layer Chromatography (TLC): TLC is a simple and rapid technique used for monitoring reactions and for a preliminary assessment of purity.

Column Chromatography: This is a preparative technique used to purify the crude product by separating it from unreacted starting materials and byproducts. Flash chromatography is a commonly used variant that employs pressure to speed up the separation. rsc.org

High-Performance Liquid Chromatography (HPLC): HPLC is a high-resolution separation technique that can be used for both analytical and preparative purposes. It is suitable for a wide range of compounds, including those that are not volatile enough for GLC.

The choice of the specific chromatographic method and conditions (e.g., stationary phase, mobile phase, temperature program for GLC) will depend on the physical and chemical properties of "this compound" and the other components in the mixture.

Future Research Directions and Emerging Trends

Development of Novel Asymmetric Synthetic Approaches

The synthesis of enantiomerically pure compounds is a cornerstone of modern chemistry, particularly in the pharmaceutical and agrochemical industries. numberanalytics.com For 2-(2-Nitroethenyl)pyridine derivatives, the development of novel asymmetric synthetic methods is a key area of future research. While classical approaches exist, the focus is shifting towards more sophisticated and efficient strategies.

One promising avenue is the use of chiral catalysts to control the stereochemical outcome of reactions. numberanalytics.com This includes the design of new transition metal complexes with chiral ligands and the application of organocatalysis. numberanalytics.comresearchgate.net For instance, the asymmetric reduction of the nitroalkene moiety or the enantioselective functionalization of the pyridine (B92270) ring would provide direct access to chiral molecules. researchgate.netdicp.ac.cn Researchers are exploring the use of iridium-catalyzed asymmetric hydrogenation with specialized ligands like MeO-BoQPhos to produce enantioenriched piperidines from pyridine precursors. dicp.ac.cn Another approach involves the use of chiral auxiliaries , which are temporarily attached to the substrate to direct the stereochemistry of a reaction before being cleaved. numberanalytics.com

The asymmetric [2+2+2] cycloaddition reaction involving nitriles and alkynes, catalyzed by transition metals, presents a powerful method for constructing complex chiral pyridines. researchgate.net Cobalt-catalyzed asymmetric desymmetrization of alkyne-bearing malononitriles has already shown success in creating pyridines with all-carbon quaternary stereocenters. researchgate.net Future work will likely expand the scope of these reactions to include substrates like this compound, enabling the synthesis of a wider range of structurally diverse and enantiomerically pure compounds.

Exploration of New Catalytic Systems for Functionalization

The functionalization of the pyridine ring and the nitroethenyl group in this compound offers a vast chemical space for the synthesis of novel derivatives. The exploration of new catalytic systems is crucial for achieving high selectivity and efficiency in these transformations.

Transition-metal catalysis has been instrumental in the C-H functionalization of pyridines, allowing for the introduction of various substituents at different positions. nih.govresearchgate.netrsc.org Palladium, copper, and rare-earth metal catalysts have been employed for arylation, olefination, and heteroarylation of the pyridine core. nih.gov Future research will focus on developing catalysts that can selectively functionalize the C-H bonds of the pyridine ring in this compound without affecting the reactive nitroethenyl group. Photoredox catalysis, often in combination with nickel or iridium catalysts, is emerging as a powerful tool for C-C bond formation and the functionalization of nitroalkanes. nih.govchemrxiv.org This dual catalytic approach has shown promise in overcoming steric hindrance and enabling previously challenging alkylation reactions. nih.gov

Organocatalysis offers a metal-free alternative for functionalization. nih.govnih.gov Recent studies have demonstrated the use of dithiophosphoric acid as a photocatalyst for the functionalization of pyridines with allylic radicals. nih.govnih.gov This method proceeds through the formation of pyridinyl radicals and offers distinct regioselectivity compared to classical Minisci-type reactions. nih.gov Applying such organocatalytic systems to this compound could lead to novel and selective transformations.

Integration into Flow Chemistry for Enhanced Process Control

Flow chemistry, the practice of performing chemical reactions in a continuous flowing stream rather than in a batch-wise fashion, offers significant advantages in terms of safety, scalability, and process control. uc.pt The integration of the synthesis and transformation of this compound into flow chemistry systems is a significant future trend.

Continuous-flow microreactors can enhance the safety of handling potentially energetic materials like nitro compounds. researchgate.net They also allow for precise control over reaction parameters such as temperature, pressure, and reaction time, leading to improved yields and selectivities. For instance, the N-oxidation of pyridines has been successfully demonstrated in a continuous flow microreactor using a packed-bed catalyst, showcasing the potential for safer and more efficient large-scale production. researchgate.net

Multi-step flow synthesis can be employed to streamline the production of complex molecules derived from this compound. uc.pt This approach allows for the sequential execution of multiple reaction steps without the need for isolation and purification of intermediates, leading to a more efficient and atom-economical process. uc.pt The synthesis of various heterocyclic compounds, including imidazo[1,2-a]pyridines and quinoxalines, has already been achieved using flow chemistry. uc.pt

Discovery of Undiscovered Reactivity Modes

While the Michael addition to the nitroalkene is a well-established reactivity mode of this compound, there is significant potential for the discovery of new and unconventional reaction pathways.

Photocatalysis is a key area for uncovering novel reactivity. The generation of radical intermediates under photoredox conditions can lead to transformations that are not accessible through traditional thermal methods. chemrxiv.orgnih.gov For example, the photocatalytic denitrative alkenylation of nitroalkanes has been developed, offering a new way to form C-C bonds. chemrxiv.org Exploring similar photocatalytic pathways with this compound could lead to the discovery of unprecedented functionalization reactions.

The selective replacement of atoms within the pyridine ring, a concept known as skeletal editing , represents a powerful strategy for molecular diversification. rsc.org A recently reported pyridine-to-benzene transformation proceeds through a sequence of ring-opening, hydrolysis, olefination, electrocyclization, and aromatization. rsc.org Applying such skeletal editing strategies to derivatives of this compound could provide access to a wide range of novel aromatic scaffolds with diverse functional groups.

Furthermore, the reaction of this compound with various nucleophiles can lead to a range of interesting products. For example, its reaction with 2-aminopyridines can lead to the formation of N-(pyridin-2-yl)imidates through intermediate α-iminonitriles. mdpi.com The study of reactions with different types of nucleophiles, such as thiols, has revealed regioselective substitution of the nitro group in related 2-arylvinyl-3-nitropyridines. nih.gov A deeper investigation into the reactivity of this compound with a broader scope of nucleophiles is warranted.

Computational Design of Novel Derivatives and Reaction Pathways

Computational chemistry has become an indispensable tool in modern drug discovery and materials science. In the context of this compound, computational methods can be employed to design novel derivatives with desired properties and to predict and understand reaction pathways.

Density Functional Theory (DFT) calculations can be used to predict the molecular geometries, electronic properties, and chemical reactivity of this compound and its derivatives. nih.gov This information can guide the design of new molecules with specific biological activities or material properties. For instance, DFT has been used to study the properties of selenopheno[2,3-b]pyridines, providing insights that correlate with their observed antimicrobial activity. nih.gov

Molecular docking studies can be used to predict the binding interactions of this compound derivatives with biological targets, such as enzymes or receptors. nih.gov This can aid in the rational design of new drug candidates. The combination of molecular docking and DFT calculations provides a powerful platform for in silico screening and optimization of lead compounds. nih.gov

Computational tools can also be used to elucidate reaction mechanisms and predict the feasibility of new reaction pathways. mdpi.com By modeling transition states and reaction intermediates, chemists can gain a deeper understanding of the factors that control reactivity and selectivity, accelerating the discovery of novel transformations.

Sustainable Synthetic Methodologies for this compound and its Transformations

The principles of green chemistry are increasingly influencing the design of synthetic routes. Future research on this compound will undoubtedly focus on developing more sustainable and environmentally friendly methodologies.

This includes the use of greener solvents , such as water or bio-based solvents, and the development of catalyst-free or heterogeneous catalyst systems that can be easily recovered and reused. nih.govnih.govnih.gov For example, solvent-free aldol (B89426) condensations at room temperature have been used for the synthesis of pyridine-containing compounds. nih.gov The use of recyclable catalysts like activated fly ash has also been demonstrated for the synthesis of imidazo[1,2-a]pyridines. nih.gov

Photocatalysis and sonophotocatalysis using benign reagents like water and under visible light irradiation are promising green technologies. nih.govyoutube.com The use of β-cyclodextrin modified TiO2 as a photocatalyst for the reduction of nitroarenes in water is a prime example of a sustainable approach. nih.gov

Furthermore, the development of one-pot syntheses , where multiple reaction steps are carried out in a single reaction vessel, can significantly reduce waste and improve efficiency. google.com A one-pot method for the synthesis of 2-hydroxy-5-nitropyridine (B147068) has been reported, demonstrating the potential for streamlining synthetic processes. google.com The reaction of nitrostyrenes with 2-aminopyridines mediated by Al2O3 to form N-(pyridin-2-yl)iminonitriles, which are then converted to imidates, is another example of a greener, one-pot approach. mdpi.com

By embracing these sustainable principles, the synthesis and functionalization of this compound can be made more economical and environmentally responsible, aligning with the future direction of chemical manufacturing.

Q & A

Q. Example Reaction Conditions :

| Parameter | Value/Recommendation | Source |

|---|---|---|

| Catalyst | Triethylamine (TEA) | |

| Molar Ratio (Precursor:Nitrating Agent) | 5:1 | |

| Reaction Time | 40–48 hours | |

| Yield | ~85% (optimized) |

How can computational methods predict the reactivity of this compound in cyclization reactions?

Advanced

Density Functional Theory (DFT) and molecular dynamics simulations are used to:

- Model transition states : Predict activation barriers for cyclization pathways.

- Solvent effects : Simulate solvent interactions (e.g., pyridine or toluene) to optimize reaction conditions, as demonstrated in Ru-catalyzed cycloisomerization studies .

- Ligand-metal interactions : Analyze nitroethenyl coordination with transition metals (e.g., Ir or Cu complexes) to design catalytic systems .

Key Insight : Pyridine solvents stabilize metal-vinylidene intermediates, enhancing reaction efficiency .

What spectroscopic techniques are most effective for characterizing this compound?

Q. Basic

- NMR Spectroscopy : H and C NMR identify substituent positions and confirm nitroethenyl integration (δ 8.5–9.0 ppm for pyridine protons; nitro group shifts ~δ 6.5–7.5) .

- IR Spectroscopy : Nitro group stretching vibrations (~1520 cm and 1350 cm) validate functionalization .

- X-ray Crystallography : Resolves stereochemistry and crystal packing, critical for coordination chemistry studies .

Data Interpretation Tip : Compare with NIST reference spectra for nitro compounds to confirm assignments .

How do steric and electronic effects influence the coordination chemistry of this compound with transition metals?

Q. Advanced

- Electronic effects : The nitro group withdraws electron density, stabilizing low-oxidation-state metals (e.g., Cu(I) or Ir(I)) in complexes. This enhances catalytic activity in redox reactions .

- Steric effects : The ethenyl group introduces steric hindrance, favoring monodentate over bidentate coordination.

- Magnetic properties : EPR and SQUID magnetometry reveal spin states in metal complexes, aiding in catalyst design .

Case Study : Copper(II) complexes with pyridine derivatives show distorted square-planar geometries due to ligand steric demands .

What are the recommended safety protocols when handling this compound derivatives?

Q. Basic

- PPE : Wear nitrile gloves, goggles, and lab coats to prevent skin/eye contact .

- Ventilation : Use fume hoods to avoid inhalation of vapors (GHS H313/H333 warnings) .

- Waste disposal : Segregate nitro-containing waste for professional treatment to prevent environmental contamination .

First Aid : Rinse exposed skin/eyes with water for 15 minutes and seek medical attention .

What strategies can resolve contradictions in reported biological activities of nitroethenyl-substituted pyridines?

Q. Advanced

- Assay standardization : Control variables like cell line selection (e.g., HEK-293 vs. HeLa) and solvent (DMSO concentration ≤0.1%) .

- Structural analogs : Compare bioactivity across derivatives (e.g., 2-(piperidin-2-yl)pyridine dihydrochloride) to identify pharmacophores .

- Mechanistic studies : Use isotopic labeling (N or C) to track metabolic pathways and validate target engagement .

Example : Pyridine derivatives with nitro groups show varied enzyme inhibition due to redox potential differences; cyclic voltammetry can clarify these effects .

Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.